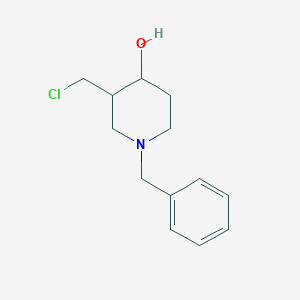

1-Benzyl-3-(chloromethyl)piperidin-4-ol

Description

BenchChem offers high-quality 1-Benzyl-3-(chloromethyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3-(chloromethyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H18ClNO |

|---|---|

Molecular Weight |

239.74 g/mol |

IUPAC Name |

1-benzyl-3-(chloromethyl)piperidin-4-ol |

InChI |

InChI=1S/C13H18ClNO/c14-8-12-10-15(7-6-13(12)16)9-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2 |

InChI Key |

QZSJQNJCCUGZRB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(C1O)CCl)CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

1-Benzyl-3-(chloromethyl)piperidin-4-ol chemical properties

An In-Depth Technical Guide to 1-Benzyl-3-(chloromethyl)piperidin-4-ol: Properties, Synthesis, and Reactivity for Drug Discovery Professionals

Section 1: Introduction & Molecular Overview

1-Benzyl-3-(chloromethyl)piperidin-4-ol is a functionalized heterocyclic compound featuring a piperidine core, a structural motif of significant interest in medicinal chemistry. The piperidine scaffold is prevalent in numerous FDA-approved drugs and clinical candidates, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] This guide provides a comprehensive technical overview of 1-Benzyl-3-(chloromethyl)piperidin-4-ol, detailing its structural attributes, predicted physicochemical properties, a plausible synthetic route, its chemical reactivity, and its potential as a versatile intermediate for the development of novel therapeutics.

The molecule's utility is derived from the strategic placement of four key functional groups on the piperidine ring, each offering distinct opportunities for synthetic modification:

-

Piperidine Core : A six-membered nitrogen-containing heterocycle that serves as a common and effective backbone in medicinal chemistry.[2]

-

N-Benzyl Group : This group protects the piperidine nitrogen, preventing unwanted side reactions, and influences the molecule's lipophilicity.[1] It can be readily removed via hydrogenolysis, allowing for subsequent functionalization of the secondary amine.[2]

-

C4-Hydroxyl Group : The alcohol at the C4 position provides a reactive site for oxidation, esterification, or etherification, enabling the introduction of diverse functionalities to modulate biological activity.[2][3]

-

C3-Chloromethyl Group : As the most reactive site, the chloromethyl group is an excellent electrophilic handle for nucleophilic substitution reactions. This allows for the facile attachment of a wide array of moieties, making the compound a valuable synthon for building molecular libraries.[4]

Section 2: Physicochemical and Spectroscopic Properties

| Property | Predicted Value / Description | Reference |

| IUPAC Name | 1-benzyl-3-(chloromethyl)piperidin-4-ol | - |

| Molecular Formula | C₁₃H₁₈ClNO | [8] |

| Molecular Weight | 239.74 g/mol | - |

| CAS Number | Not assigned | - |

| Appearance | Predicted to be an off-white to yellow solid or a viscous oil | [6][7] |

| Boiling Point | >275 °C (Predicted, based on similar structures) | [6] |

| Solubility | Predicted to be soluble in chloroform, methanol, and other organic solvents | [7] |

| pKa | ~14.9 (Predicted for the hydroxyl group) | [7] |

Predicted Spectroscopic Profile

The structural characterization of 1-Benzyl-3-(chloromethyl)piperidin-4-ol would rely on standard spectroscopic techniques.

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule. Aromatic protons from the benzyl group would appear as a multiplet in the δ 7.2-7.4 ppm range.[9] The benzylic protons (-CH₂-Ph) would likely be a singlet around δ 3.5 ppm. The chloromethyl protons (-CH₂Cl) are expected in the δ 3.6-3.8 ppm region. The proton on the carbon bearing the hydroxyl group (H-4) would appear as a multiplet around δ 3.5-4.0 ppm. The remaining piperidine ring protons would produce a complex series of multiplets in the δ 1.5-3.0 ppm range.[10]

-

¹³C NMR : The carbon spectrum would show aromatic signals between δ 127-138 ppm. The benzylic carbon is expected around δ 63 ppm. The carbon of the chloromethyl group would likely be found around δ 45-50 ppm. The carbon attached to the hydroxyl group (C-4) would be in the δ 65-70 ppm range, with other piperidine ring carbons appearing between δ 30-60 ppm.[9][11]

-

IR Spectroscopy : Key vibrational frequencies would include a broad O-H stretch around 3300-3400 cm⁻¹, C-H stretches for aromatic and aliphatic groups (2800-3100 cm⁻¹), and a C-Cl stretch around 600-800 cm⁻¹.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode would be expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z 239.7.

Section 3: Synthesis and Purification

A robust synthetic strategy for 1-Benzyl-3-(chloromethyl)piperidin-4-ol can be designed starting from the commercially available N-benzyl-4-piperidone.[12][13] The proposed pathway involves a directed functionalization at the C3 position, followed by reduction and chlorination.

Caption: Proposed synthetic workflow for 1-Benzyl-3-(chloromethyl)piperidin-4-ol.

Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Benzyl-3-(hydroxymethyl)piperidin-4-one

-

To a solution of diisopropylamine in dry tetrahydrofuran (THF) cooled to -78 °C under an inert argon atmosphere, add n-butyllithium dropwise and stir for 30 minutes to form lithium diisopropylamide (LDA).

-

Add a solution of N-benzyl-4-piperidone in dry THF to the LDA solution at -78 °C and stir for 1 hour to generate the lithium enolate.

-

Add dry paraformaldehyde to the reaction mixture and allow it to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purify the crude product via silica gel column chromatography to yield 1-benzyl-3-(hydroxymethyl)piperidin-4-one.

Step 2: Synthesis of 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol[14]

-

Dissolve the product from Step 1 in methanol and cool the solution to 0 °C.

-

Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction at room temperature for 4 hours, monitoring by TLC.

-

Carefully add water to quench the excess NaBH₄, followed by concentration under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield 1-benzyl-3-(hydroxymethyl)piperidin-4-ol.

Step 3: Synthesis of 1-Benzyl-3-(chloromethyl)piperidin-4-ol

-

Dissolve the diol from Step 2 in dichloromethane (DCM) containing a catalytic amount of pyridine at 0 °C.

-

Add thionyl chloride (SOCl₂) dropwise. The primary alcohol is expected to react preferentially over the secondary alcohol.

-

Stir the reaction at room temperature for 24 hours.[10]

-

Neutralize the mixture with a 10% potassium carbonate solution.[10]

-

Extract the organic compound with DCM, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.[9]

-

Purify by column chromatography to yield the final product, 1-Benzyl-3-(chloromethyl)piperidin-4-ol.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic value of 1-Benzyl-3-(chloromethyl)piperidin-4-ol lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.

Caption: Key reaction pathways for 1-Benzyl-3-(chloromethyl)piperidin-4-ol.

-

Reactivity at the Chloromethyl Group : This is the primary site for synthetic elaboration. The chlorine atom is a good leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles (e.g., amines, azides, thiols, cyanides). This functionality serves as a linchpin for attaching pharmacophores or linkers in a drug discovery context.[4]

-

Reactivity at the Hydroxyl Group : The secondary alcohol at C4 can be oxidized to the corresponding ketone (1-benzyl-3-(chloromethyl)piperidin-4-one) using reagents like pyridinium chlorochromate (PCC). Alternatively, it can undergo esterification or etherification to introduce new functionalities.[2]

-

Reactivity at the Piperidine Nitrogen : The N-benzyl group serves as a stable protecting group but can be cleanly removed by catalytic hydrogenation (e.g., H₂, Pd/C).[15] This unmasks the secondary amine, which can then be acylated, alkylated, or used in reductive amination to further diversify the molecular scaffold.[2]

Section 5: Applications in Drug Discovery and Medicinal Chemistry

While this specific molecule is not cited as a final drug product, its structure makes it an exceptionally valuable building block for creating libraries of novel compounds for high-throughput screening.

-

Versatile Intermediate : The compound is a key intermediate for synthesizing a wide range of CNS-active agents, analgesics, and other experimental therapeutics where the piperidine scaffold is desired.[1][12]

-

Scaffold for Library Synthesis : The orthogonal reactivity of the chloromethyl, hydroxyl, and protected amine groups allows for a "build-and-diversify" approach. A core structure can be built via the chloromethyl group, followed by modifications at the C4 and N1 positions to rapidly generate a library of analogs.

-

Improved Drug Design : The benzyl and chloromethyl substitutions provide handles to tune pharmacological properties. Modifications at these sites can enhance lipid solubility for better membrane permeability or introduce specific interactions for improved receptor binding and selectivity.[1] For instance, replacing the chlorine with a larger, more complex group could probe deeper into a receptor's binding pocket.

Section 6: Safety, Handling, and Storage

As a novel chemical entity, specific toxicology data for 1-Benzyl-3-(chloromethyl)piperidin-4-ol is unavailable. Therefore, it must be handled with care, assuming it possesses hazards similar to its structural analogs.[16][17]

-

Health Hazards : Assumed to cause skin and eye irritation.[18] May be harmful if swallowed or inhaled.[17]

-

Personal Protective Equipment (PPE) : Standard laboratory PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[16][19] All manipulations should be performed in a well-ventilated fume hood.[19]

-

First Aid :

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[19] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.[16]

Section 7: References

- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFotxU-rxAX7V00YFe87M0wicj_mlTngv3V0fiY41NSg32OhnuDRv8gp9Lw2ZIBJTl_3mRODoxtAXhPeAHXyWAdBCuy0mTuYN2NLw9UXDVfJb8km-dwr8V6BHUPW-Ed9rAHNq4VHXSlGEbZJp9OuDR2a_uAmnVVM_jychB4-_Ytsx-14CqYXrUTbWXGlzco85VMuC_ZbRDmzWcFX2so0KjLivvM3NJ3wRFY56BaTtcSVsmmtb4x5ETXy6uSj2YmHh22l0fpuZt0Tgyqsw==

- 13C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEumvGmE7DhXBgaGVM0GfqRyyx0AWt56wLgQeV4aLYflk8wjvd6B6urDf4341Qu1e5T0ureeZz4nQsLOUmU8OCE7HyngsTZr8zJqYTquwLwJzF7GVaDJPf1s534RKWWMX-0iAWzeAMr68V_66o4bvH-SXNGAhcV

- ECHEMI. (n.d.). 1-BENZYL-3-METHYLPIPERIDINE SDS, 6560-75-4 Safety Data Sheets. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj_hNXO_NoNLqzu1Jd4k-WzO2bnjWNacjLWeLDwmsEqIj_2-L7_Q7dAEEF0toO0Ufr8Tm5sVDXTe2PLutXKjsFdBW6WMSukiZwFP8v1Sgxtb_gKDU1xYHDLj31vrf1eMpcYvqI6BO-F5G8ncfgcj2cmyjXNWis3uJIiRki-IXmkc8GuA==

- Tokyo Chemical Industry. (2025, March 24). SAFETY DATA SHEET. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHewKW8skoHNzkVjsLn-iXgvO0kXP_xESfnEyNQhCWxxdybctVbWyZKKgrrlpAgLcbqZT6vTjmo7vgzREEgW63vl-Fl0ynIvhfi3anEV8fZTZRr24AcfzCFY1z8Wfu5opsW2DlQDmoGXZriJQaGjGU=

- Cayman Chemical. (2025, August 18). Safety Data Sheet. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoAjMJXVaUvBSIRixccw2KZj0vwbmzRC2gVAy5vMC4KulaTpU_s-jafZmG4etL9DGhHV01pZdLTn2W_EO5AxhEFbfAgCrx5QZa3gI-DdCBG7aKhwjHKEKeEZ2dIK7vqOygLH5daVrQ

- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. (2025, July 21). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzFQBgFtPtSw2mrqs_Bbmh-OCzDIZL8Ik-3TyPFYfL2gjk_MhAZoa3WMdIcyAnQCJszlZANNB5iA9ebskxekve46wvBWOPYB22_xomKphNQ1CYkGbXOvHsyalxl1bG4NNGvs_jWYtqP70kEg==

- Benchchem. (n.d.). 1-Benzyl-4,4-dimethoxypiperidin-3-ol | 83763-31-9. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmT3Uy6K6t2itIeLRgVeY1Wz0w5O6GcwwdCHroR7t4EZ-cARo9gP00YRtzZ8M4PlWn-0hUhVfO_KqkKMm9FX1MevwFkElgwDs0fcBphRZtqFVh70jmgK5kfHiNpy3df85VdZ0=

- PubChem. (n.d.). 1-Benzylpiperidin-4-ol | C12H17NO | CID 78461. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDXxa8-YrDwHpYdp0FY1Qpc8bsGdfLGISHy6iM_Mu1q4a5yCuX4rChhEbX_N8nqukNo7cpJ4-Y-R86ulqu9PKib3Anrh7SGhXobd2hIwaGfKmyWayA97iHhLF2EGb9Mc1TCTBCOwrDDQ==

- Srini Chem. (2025, August 18). Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFC3DbPEML27ldphOua2Z0_h9rSAfD4XsZMYwiFfiVkOO_4iFccRjSjVJnWwL9x2A5f46U4etdIJg5HGg6cFis5y4DudQcr4qSCiFxDNcjsu_K8ZVVYa4CrA0oW30cyCvX91QbP5boWTSk3C8NFyoIXjzoinI7A5ahVCTOcTBgBgisE5PR5M5UVGvjyRsrk5oMaUQXHkLe8leaSzik-LxNE_CxkYrowdmifqT_owaClUFpiDLlw09aoSXPsZOjZZokvqrqDHk0z4IkGGWFFAYHJRGuWg==

- Fisher Scientific. (2023, August 21). SAFETY DATA SHEET. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8OQBQHf4fiAxqKuClsgIkyyLczGgrM9zdxzrETMqHI155AFXISnkmDoRKdr_AMd0hCQBdr3VbZF2RCGRI0LRQe5vG6HE9Jdo9lVS4cFjguMkKwK7GYuZ5-8w0RtETzlDOk5qP1H9zu3TPewVRNEWxzWnK6bsayEEDajiwwkFQw4SW-Kh7pFAXUKjq

- Understanding (R)-1-Benzylpiperidin-3-ol: Properties and Applications for Researchers. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfDd_hpmL5dKzQzen2cnGQeB_WZXsu60xHYdv8VmvWGMynpwFhfAcLkwzd_XtSVHuidwiqojMJxAe3Nraoq1oWFiS_4bBJKcz2AkmBRTzr1HclUrAKG9lp0WDKHNFYoIE3uBIWpyJGZZVWzihmlBhAqACzvAXtFDNhCY8wkvtd0GT2PD7aewMM5zZb9S7ZITox84S7dBxIrQcq9q01Z25sF5X0j6ly1Y9En5Tbl5WmuFKAfcrLP19aZalJIRt8oNUYRvlUcSas5P9ivw==

- Benchchem. (n.d.). Applications of 1-Benzyl-5-(chloromethyl)-1H-imidazole in Organic Synthesis: A Versatile Building Block for Drug Discovery. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRc5jxh3sinjmSMrPzQR7VW7xjviN2iOW_oeBUXE8Y6gOTopELyKSqH58zb0hm9nWWg1n90tp9aflzWw4Q60vT3aD-hR60CoYe-epsyxBlgyBP_lpbpNKoetZLLgB3-K48pSDnVsjglSF_ru12wsZWBvYI7Ke_JQlYOERm1PXsKSE2yoHovo-JPWt-l0lWn1bZTS3f4R7A8JnG7fnw9FO0LTgUvAmvwgy1ZMY98iOn4Lx-vGgYV_K8O0CgAaoJ8DjdIvenRdEx513lrqpTkcD8KRc0

- PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-(1H-indol-4-yl)-3-piperidinol. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzAZ6XWzVAZgaeQBhzd2t_dXm0SQSHsHzxRAnf3-e8sHdnyefwcyqP5P6ymYpyKiZ0V2yIAOwjt_MeWl3wHtF0GB-eQ1Pvx2hbrQB55lBLMqxxL5nlmLhzjY6KivYkef1ryHiVj6xOJuJAvP7239c-z5SOlPI9avR_

- ChemicalBook. (n.d.). 1-Benzylpiperidin-4-ol | 4727-72-4. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcXQHzcj4xe-QPVJuoxCS0M_xrcwlQ75NHZRRJ-MXi0aMhsV82u0qimoVxwhsHZyVX1c0_fBG-Xys0QA7tYKBvOECxyXTCtTa6zodrbiCNeZ_jAZVc0hbQcvNy94zxAtjwRKmQyY8HX2sh-ZqYDGU2cibuW2URTTAREWsw

- PubChem. (n.d.). 1-Benzyl-4-methylpiperidin-3-ol | C13H19NO | CID 21955384. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNG2F-4ykMbJ7RH9VlKzGGWK0eZoPBIxc4Ex_N-omEQfVTVp6pEkh74Kei6U0Or7Qj8NutXyIZeS7ju8Zxo8UHXd2CCw2SkAfzfhWolki7mWRZ0wasn6wP_JUQbt6bBcFCIediJ2yJLNbqvQ==

- ChemScene. (n.d.). 91599-81-4 | (R)-1-Benzylpiperidin-3-ol. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMSB3CN-j4BPI6LTTVf4t5WyZRmKqpZDzwMGIJB9Ky6biMTI7F_fTg9bKgCeAtJxEZHKG3qlODkpxJcLH6ktypuJpv9S5m63XEXGXNwD_csvW0yWbJJxlZURkjhmNj40c6sYzllPvwt8oa

- Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK6G8OG7ecgkuh400LFI3WTJJIGWOHHHIGEEIBRIKrg1tCrgQ3HdtzvHfY9AD1JoN8_3kRuriW5r0TxAglCI50O6IadmWFtzwr7RRZ6bvWY2vSCck0Kfi4PoqZFF6EtMolQE1mCdfjsfXY2ZsvflAbMn-uOSoZdLs=

- Advanced ChemBlocks. (2026, February 24). 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj5Es1aKXcURsY5Y8rXPUQOUiAeBN-jhnafK3zd7wufbFImfL7Con-9xc2SUtoXZaTwv2gSREwuKp4e98n-lcRT56tblBu109AJ_RNBfl0a7si1F1s0dPw4b0I1stuB6A1NFim6B46TzfRiOFm8OB_PeUCp4kJxMlOkeg_kpNXSw==

- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfFJ18tFz2yhXVsSEODFPvbYupTEQMcAqt58uNXJM17opPKnpSyGcpw9Zh6QS9SJ2f1mshyS5WtY8RMYm0Ci-FsHipTMXc1uH_DV9KslATOAAOKCkAT-YxJHVZ_s9dWO-m5_k81hqYo8HlyBLkXf5z7lm1eknJZh4Ur8K26ZQOuu-hABWavmqlsO0fm4knXB7Gy41MQhBJks31bsretHlYc2SKjp4=

- Chem-Impex. (n.d.). (S-(+)-1-Benzyl-3-hydroxypiperidine. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNN1Simzag_ftNWOWMMdbwk2uvipouGxRI8W58OW4Hkr2d_GNYs2jNDVp6TSqLzcGqcKPEzrTgvO6BzCARjF7sCKOQUgIc4o_BQWY6eEj9e_hcmJbYXSM7LFu0giVYK6AD

- 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods. (2024, September 18). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuIMWzUT_a46USegTw_xk3Y9f6qCe6SYC2lfgOmCt806DU-TMSgkfCpmLDQkcmgxU76UQOC0WnnIt4b_m6D2KlK_5y8UVxSZ0chczWIexQMAU-AR1--apoBiZCJWIkiaF5yM0OSGdv068sD4Uau-IS-EZUr42LTUvnjVIkdFYPK5Epx2vtBx8BBABDYdnXrIQ4d478VsS2CD_yrXkJZRKaUGALEZodkPe9SRBGkhqHdtF4eCun_BQ=

- Organic Syntheses Procedure. (n.d.). 1-benzylpiperazine. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI5dk7JEyn0Z8qRit_w5-2gUAY_sw_saGNNJeYb4WogljaKP_NK5jPzu6F5qckBQtAMJajkJkBufxd4StRbaGemIN_HRWLeq8-fd0XeaeX4xfo5ERTgR5hwx9i3g9Em0I3Wuc=

- Spectroscopic and Thermodynamic Properties of Novel 1-(4-Methylpiperazine-1-yl-methyl)-3-benzyl-4-(3. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhH6Ld45lyYbbGOCj1nOqNVuLo_ENoim5-NNK8hMvi0xhU8aJDuq0QrBDRFyzLclaVi2-I_A00RpYuPdI9N1p2M0bI994205EimSm5fODffdxl7ppIMKA6NHdcbc9eLZ_6f6AKmJ8WQJ1vMiQIEyws97hsCRPrFzC3aTzt

- MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDqdy57HTlVJSKfk8rV750e3FFYv4NfD_MmJt4c9DKjmrsG_Bv25ZLPSBtbvX9xOc0e17XPYQbDSLypTQJkgJMTw0j0lDhMCxXu-5la7Dzyt3NehOVACw45xWH8-_dCg==

- mzCloud. (2018, November 29). N Benzyl 4 piperidone. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_87VBKy9aqj85fOgGx6BIvgCrdFPpFv50iY8BcMF4yzfWjAAOHsXsYi6fMgnJb8Lx44vfgZZXqqy0DXmyNXPg3v0q-pSthgnY4HzC079BU9Si3BztEE1SwdBUhTps8LeyDGeQeKso_A==

- BLDpharm. (n.d.). 39512-49-7|4-(4-Chlorophenyl)piperidin-4-ol. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmO289tpnjO6kscxUGtmOCeJr_Ult_JQFwVDNwy3maqMbeafs_qJJFne4tDD0K4a3Ciu3M4NgBw1VFosIZjWu3lO5gmWHGbzP7WzRVTZgISZvBiINm--4ELLFqXVpKAQxYTmprAnMSzgw9

- MDPI. (2024, October 30). Stereodivergent Synthesis of Aldol Products Using Pseudo-C 2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERxXK6oUi_wmECVjA3wJSUQyr83ifKeWoq8XuyXHQByHIcwaIx2iD5yGeqWtXRHZLChnFJSZBXWgCK7OLLAluFQrdfd5JJ4yBTup8Trj1l-33S6lb3okIW0CQ9jbAZBzoJcw==

Sources

- 1. srinichem.com [srinichem.com]

- 2. 1-Benzyl-4,4-dimethoxypiperidin-3-ol | 83763-31-9 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-Benzylpiperidin-4-ol | C12H17NO | CID 78461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 1-Benzylpiperidin-4-ol | 4727-72-4 [m.chemicalbook.com]

- 8. 1-Benzyl-4-methylpiperidin-3-ol | C13H19NO | CID 21955384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]

- 13. mzCloud – N Benzyl 4 piperidone [mzcloud.org]

- 14. 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol 95% | CAS: 886-46-4 | AChemBlock [achemblock.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. fishersci.es [fishersci.es]

- 18. tcichemicals.com [tcichemicals.com]

- 19. echemi.com [echemi.com]

Structure Elucidation of 1-Benzyl-3-(chloromethyl)piperidin-4-ol: A Comprehensive Methodological Guide

Executive Summary

The structural elucidation of highly functionalized small molecules is a foundational pillar of modern drug discovery and synthetic organic chemistry. 1-Benzyl-3-(chloromethyl)piperidin-4-ol is a versatile synthetic intermediate characterized by a piperidine core, an N-benzyl protecting group, and two contiguous stereocenters at C3 and C4. Determining its exact three-dimensional architecture requires a rigorous, multi-modal analytical strategy.

This whitepaper provides an in-depth technical workflow for the complete structure elucidation of this compound. By synthesizing High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and advanced 1D/2D Nuclear Magnetic Resonance (NMR) techniques, we establish a self-validating framework for determining both backbone connectivity and relative stereochemistry.

Strategic Analytical Workflow

The elucidation process follows a deterministic logic path. We first establish the molecular formula and identify primary functional groups, followed by mapping the carbon-hydrogen framework. The final, and most critical, phase involves resolving the spatial arrangement of the C3 and C4 substituents.

Strategic analytical workflow for the structure elucidation of substituted piperidines.

Molecular Architecture & Primary Validation (HRMS & IR)

High-Resolution Mass Spectrometry (HRMS)

The first step in the self-validating protocol is confirming the exact mass and isotopic distribution. 1-Benzyl-3-(chloromethyl)piperidin-4-ol possesses the chemical formula C₁₃H₁₈ClNO .

-

Causality of Isotopic Patterns: The presence of a single chlorine atom dictates a distinct isotopic signature. In positive Electrospray Ionization (ESI+), the protonated molecule

will present a primary peak at m/z 240.1150 (

FT-IR Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups prior to NMR analysis.

-

Hydroxyl Group (-OH): A broad, strong absorption band at 3300–3400 cm⁻¹ confirms the presence of the C4 hydroxyl group.

-

Chlorine (-Cl): A sharp band in the fingerprint region at 700–750 cm⁻¹ corresponds to the C-Cl stretching vibration.

NMR Spectroscopy: Establishing Backbone Connectivity

To map the exact connectivity of the piperidine ring, the N-benzyl group, and the C3/C4 substituents, a combination of 1D (

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly vital here. It establishes causality in the molecular assembly by showing long-range (

Table 1: Consolidated NMR Assignments and 2D Correlations

| Position | COSY Correlations ( | HMBC Correlations ( | ||

| N-CH₂-Ph | 3.55 (s, 2H) | 62.5 | - | C2, C6, Ar-C (ipso) |

| C2 | 2.90 (m, 2H) | 55.0 | H3 | C3, N-CH₂-Ph |

| C3 | 1.95 (m, 1H) | 45.0 | H2, H4, CH₂Cl | C2, C4, CH₂Cl |

| C4 | 3.90 (m, 1H) | 68.0 | H3, H5 | C3, C5 |

| C5 | 1.75 (m, 2H) | 32.0 | H4, H6 | C3, C4, C6 |

| C6 | 2.20 (m, 2H) | 52.0 | H5 | C4, C5, N-CH₂-Ph |

| -CH₂Cl | 3.60 (m, 2H) | 46.0 | H3 | C2, C3, C4 |

| Ar-H | 7.20–7.40 (m, 5H) | 127.0–129.0 | Ar-H (ortho/meta) | Ar-C |

(Note: Exact chemical shifts may vary slightly depending on the solvent and exact stereoisomer).

Stereochemical Elucidation: The Crux of the Matter

The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain [2]. The bulky N-benzyl group strongly prefers the equatorial position to avoid severe 1,3-diaxial steric clashes. The core challenge is determining the relative stereochemistry (cis vs. trans) of the C3-chloromethyl and C4-hydroxyl groups.

Vicinal Coupling Constants ( ) and the Karplus Equation

The dihedral angle between the C3-H and C4-H protons dictates their spin-spin coupling constant (

-

Trans Isomer (Diaxial): If the -CH₂Cl and -OH groups are both equatorial, the corresponding C3-H and C4-H protons are axial-axial . This anti-periplanar geometry (dihedral angle ~180°) results in a large coupling constant (

9–12 Hz ) [3]. -

Cis Isomer (Axial-Equatorial): If one group is axial and the other equatorial, the protons are axial-equatorial (dihedral angle ~60°). This results in a significantly smaller coupling constant (

2–5 Hz ).

NOESY Correlations (Spatial Proximity)

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment measures through-space dipole-dipole interactions, strictly limited to distances under 5 Å.

-

A strong NOE cross-peak between C3-H and C4-H indicates they are spatially proximate, confirming a cis relationship.

-

The absence of an NOE cross-peak (or a very weak one) between these protons supports a trans relationship, as diaxial protons point in opposite directions across the ring.

Stereochemical logic tree utilizing J-coupling and NOESY for cis/trans isomer assignment.

Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating experimental parameters must be strictly adhered to.

Protocol A: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 15–20 mg of the purified 1-benzyl-3-(chloromethyl)piperidin-4-ol. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm). Transfer the solution to a precision 5 mm NMR tube.

-

Instrument Tuning: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Lock the magnetic field to the deuterium signal of CDCl₃ and shim the magnet to achieve a line width of < 0.5 Hz for the TMS peak.

-

1D Acquisition:

-

H NMR: Acquire 16 scans with a 30° flip angle and a 2.0-second relaxation delay (

-

C NMR: Acquire 512–1024 scans using WALTZ-16 proton decoupling. Set

-

H NMR: Acquire 16 scans with a 30° flip angle and a 2.0-second relaxation delay (

-

2D NOESY Acquisition: Set the mixing time (

) to 300 ms . This specific mixing time is critical; if it is too short, weak NOEs are missed; if too long, spin diffusion leads to false-positive spatial correlations. Acquire with 16–32 scans per increment for 256 increments in the indirect dimension.

Protocol B: HRMS Analysis

-

Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in MS-grade Methanol containing 0.1% Formic Acid (to promote protonation).

-

Acquisition: Inject via direct infusion at a flow rate of 10 µL/min into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an ESI source.

-

Parameters: Operate in positive ion mode. Set capillary voltage to 3.0 kV, cone voltage to 30 V, and desolvation temperature to 350°C. Calibrate the instrument externally using sodium formate clusters prior to injection to ensure mass accuracy within < 5 ppm.

Conclusion

The structural elucidation of 1-benzyl-3-(chloromethyl)piperidin-4-ol demands a rigorous, multi-tiered analytical approach. By establishing the exact mass and functional groups via HRMS and IR, mapping the atomic backbone through 2D NMR (COSY, HSQC, HMBC), and resolving the critical C3/C4 stereocenters using Karplus-derived

References

1-Benzyl-3-(chloromethyl)piperidin-4-ol CAS number information

An In-depth Technical Guide to 1-Benzyl-3-(chloromethyl)piperidin-4-ol: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-3-(chloromethyl)piperidin-4-ol, a substituted piperidine derivative of significant interest to researchers and professionals in drug development. While a specific CAS number for this compound is not readily found in major chemical databases, indicating its status as a novel or less-common research chemical, its structural components are well-represented in medicinal chemistry. The piperidine scaffold is a cornerstone in the design of therapeutics, particularly for central nervous system (CNS) disorders. This document will therefore extrapolate from established knowledge of related compounds to detail the plausible synthesis, chemical properties, reactivity, and potential applications of this versatile building block. We will explore its role as a key intermediate, leveraging the reactive chloromethyl group for the synthesis of diverse molecular architectures aimed at various therapeutic targets.

The Privileged Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a six-membered heterocyclic amine that is a ubiquitous structural motif in natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations allow for precise interactions with biological targets. Furthermore, the basic nitrogen atom is typically protonated at physiological pH, enhancing water solubility and enabling key hydrogen bond interactions with proteins.

Piperidine derivatives have been successfully developed for a wide range of therapeutic areas, including:

-

Neurological and Psychiatric Disorders: The scaffold is central to the design of antipsychotics, antidepressants, and treatments for Alzheimer's disease.[1]

-

Pain Management: Many potent analgesics incorporate the piperidine core.[2]

-

Oncology: Recent research has highlighted the use of piperidine derivatives as inhibitors of protein-protein interactions in cancer, such as menin inhibitors for the treatment of acute leukemia.[3]

The subject of this guide, 1-Benzyl-3-(chloromethyl)piperidin-4-ol, combines this privileged scaffold with three key functional groups that define its chemical utility: the N-benzyl group, the C4-hydroxyl group, and the C3-chloromethyl group.

Structural Analysis and Physicochemical Properties

The molecular structure of 1-Benzyl-3-(chloromethyl)piperidin-4-ol offers a unique combination of features:

-

1-Benzyl Group: Increases lipophilicity, which can be crucial for crossing the blood-brain barrier. It also provides a stable, non-reactive substituent that influences the steric and electronic properties of the piperidine nitrogen.

-

4-Hydroxyl Group: A polar group that can participate in hydrogen bonding with target receptors. It also serves as a potential site for further chemical modification, such as esterification or etherification.

-

3-(Chloromethyl) Group: This is the most reactive site on the molecule. The carbon-chlorine bond is susceptible to nucleophilic substitution, making this group an excellent electrophilic handle for covalently linking the scaffold to other molecular fragments. This reactivity is central to its application as a synthetic intermediate.[4]

Physicochemical Data Comparison

Due to the absence of specific experimental data for the title compound, the following table summarizes key properties of closely related analogues to provide an estimated profile.

| Property | 1-Benzyl-4-piperidinol[5][6] | 1-Benzyl-4-(chloromethyl)piperidine HCl[7] | 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol[8] | 1-Benzyl-3-(chloromethyl)piperidin-4-ol (Predicted) |

| CAS Number | 4727-72-4 | Not specified | 886-46-4 | Not Available |

| Molecular Formula | C₁₂H₁₇NO | C₁₂H₁₆ClN · HCl | C₁₃H₁₉NO₂ | C₁₃H₁₈ClNO |

| Molecular Weight | 191.27 g/mol | 259.09 g/mol (as HCl salt) | 221.30 g/mol | 239.73 g/mol |

| Melting Point | 61-63 °C | 137-139 °C | Not Available | Likely a solid or oil |

| Boiling Point | 127-128 °C @ 2 mmHg | 306.9 °C @ 760 mmHg | Not Available | >300 °C (estimated) |

| Physical State | Crystalline Powder | Solid | Not Available | Solid or viscous oil |

| Solubility | Soluble in Chloroform, Methanol | Not specified | Not specified | Soluble in organic solvents (DCM, EtOAc, alcohols) |

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to 1-Benzyl-3-(chloromethyl)piperidin-4-ol can be designed based on established organic chemistry principles, starting from the commercially available 1-benzyl-4-piperidone.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Hydroxymethylation: Introduction of a hydroxymethyl group at the 3-position of the piperidone ring.

-

Chlorination: Conversion of the newly introduced primary alcohol to the corresponding alkyl chloride.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol

-

To a stirred solution of 1-benzyl-4-piperidone (1.0 eq) in methanol at 0 °C, add a catalytic amount of a suitable base (e.g., potassium carbonate).

-

Slowly add an aqueous solution of formaldehyde (1.1 eq) while maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature for 12-18 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture back to 0 °C and carefully add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to reduce the ketone.

-

After the addition is complete, stir the mixture at room temperature for 4 hours.

-

Quench the reaction by the slow addition of water, followed by extraction with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol intermediate, which can be purified by column chromatography.

Step 2: Synthesis of 1-Benzyl-3-(chloromethyl)piperidin-4-ol

-

Dissolve the intermediate 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C and add pyridine (1.2 eq) to act as a base.

-

Slowly add thionyl chloride (SOCl₂, 1.1 eq) dropwise via a syringe. A precipitate of pyridinium hydrochloride may form.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours.

-

Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the target compound, 1-Benzyl-3-(chloromethyl)piperidin-4-ol. Further purification may be achieved via flash chromatography.

Chemical Reactivity and Derivatization Potential

The primary utility of 1-Benzyl-3-(chloromethyl)piperidin-4-ol in drug discovery lies in its capacity as a versatile building block. The chloromethyl group is a potent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide variety of nucleophiles. This allows for the rapid generation of a library of analogues with diverse functionalities.

Caption: Reactivity of the chloromethyl group for derivatization.

This reactivity enables its use in synthesizing molecules for various therapeutic targets. For instance, reaction with various amines can introduce pharmacophores necessary for CNS activity or receptor binding.[2]

Potential Applications in Drug Discovery

Based on the activities of structurally related benzylpiperidine compounds, 1-Benzyl-3-(chloromethyl)piperidin-4-ol is a promising starting point for developing novel therapeutics.

-

Cholinesterase Inhibitors for Alzheimer's Disease: The benzylpiperidine moiety is a known scaffold for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] By using the chloromethyl handle to append fragments that interact with the active site of these enzymes, novel and potent inhibitors could be developed.

-

CNS-Active Agents: The core structure is well-suited for targeting CNS receptors. Its versatility allows for the synthesis of compounds targeting neurological disorders and for pain management.[2][9]

-

Donepezil Impurity and Analogue Synthesis: The related compound 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine is an intermediate and labeled impurity of Donepezil, a widely used anti-Alzheimer's agent.[10] This highlights the relevance of the benzylpiperidine scaffold in this therapeutic area.

-

Versatile Synthetic Intermediate: Beyond specific targets, the compound serves as a valuable building block for creating complex molecules through efficient and well-understood chemical transformations.[11]

Safety and Handling

No specific safety data sheet (SDS) exists for 1-Benzyl-3-(chloromethyl)piperidin-4-ol. Therefore, it must be handled with care, assuming it possesses hazards similar to or greater than its precursors and analogues.

-

Hazard Classification (Inferred): Based on data for related compounds like 1-benzyl-3-hydroxypiperidine and its hydrochloride salt, this compound should be considered an irritant.[12][13][14]

-

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[12][14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere if possible.[12]

-

Conclusion

1-Benzyl-3-(chloromethyl)piperidin-4-ol represents a potent and versatile, though likely novel, chemical intermediate for drug discovery and development. Its structure combines the privileged piperidine scaffold with a highly reactive chloromethyl group, enabling extensive derivatization and the construction of complex molecular architectures. While direct experimental and safety data are lacking, its synthesis is feasible through established chemical methods. By leveraging the extensive literature on related benzylpiperidine compounds, researchers can confidently employ this molecule as a key building block in the rational design of next-generation therapeutics, particularly for CNS disorders and other challenging diseases.

References

-

Srini Chem. (2025, August 18). Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Available at: [Link]

-

PrepChem.com. Synthesis of 1-benzyl-3-(1H-indol-4-yl)-3-piperidinol. Available at: [Link]

-

LookChem. 1-Benzyl-4-(chloromethyl)piperidine hydrochloride. Available at: [Link]

-

PubChem. 1-Benzylpiperidin-4-ol (CID 78461). National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 1-Benzyl-4-methylpiperidin-3-ol (CID 21955384). National Center for Biotechnology Information. Available at: [Link]

-

Martinez-Gonzalez, L., et al. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. Available at: [Link]

-

Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry. Available at: [Link]

-

Wang, L., et al. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PMC. Available at: [Link]

-

Pharmaffiliates. 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3. Available at: [Link]

-

QuickCompany. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Available at: [Link]

Sources

- 1. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. srinichem.com [srinichem.com]

- 3. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-Benzylpiperidin-4-ol | 4727-72-4 [m.chemicalbook.com]

- 6. 1-Benzyl-4-hydroxypiperidine | 4727-72-4 [sigmaaldrich.com]

- 7. 1-Benzyl-4-(chloromethyl)piperidine hydrochloride|lookchem [lookchem.com]

- 8. 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol 95% | CAS: 886-46-4 | AChemBlock [achemblock.com]

- 9. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.es [fishersci.es]

- 14. tcichemicals.com [tcichemicals.com]

Technical Guide: Spectroscopic Characterization of 1-Benzyl-3-(chloromethyl)piperidin-4-ol

Part 1: Executive Summary & Structural Logic

The characterization of 1-Benzyl-3-(chloromethyl)piperidin-4-ol presents a specific challenge in medicinal chemistry: distinguishing between diastereomers (cis/trans) and confirming the integrity of the reactive chloromethyl group. This compound is a critical scaffold often found in the synthesis of serotonin reuptake inhibitors (e.g., Paroxetine analogs) and requires a multi-modal spectroscopic approach for validation.[1]

This guide provides a self-validating protocol for confirming the identity and purity of this intermediate, focusing on the relative stereochemistry at C3 and C4.

Structural Analysis & Connectivity

The molecule contains two chiral centers (C3 and C4). The relative orientation of the chloromethyl group and the hydroxyl group defines the diastereomer (

Figure 1: Structural logic flow for determining the stereochemical identity of the piperidine scaffold.

Part 2: Mass Spectrometry (MS)[1][2]

Objective: Confirm molecular weight and the presence of the chlorine atom via isotope pattern analysis.

Theoretical Data

Diagnostic Fragmentation Pattern (ESI+)

The fragmentation is dominated by the stability of the benzyl cation and the piperidine ring cleavage.

| m/z Signal | Identity | Diagnostic Value |

| 240.1 | Parent Ion. Base peak in soft ionization. | |

| 242.1 | Isotope Confirmation. Must appear at ~33% intensity of the 240 peak (3:1 ratio).[1] | |

| 204.1 | Loss of Chlorine (as HCl or Cl radical). Indicates labile alkyl chloride. | |

| 91.1 | Tropylium ion (Benzyl cleavage).[1] Highly characteristic of N-benzyl groups. |

Self-Validating Protocol

-

Isotope Check: Calculate the ratio of Intensity(240) / Intensity(242). If the ratio deviates significantly from 3:1 , the sample may be contaminated with a non-chlorinated impurity (e.g., the diol precursor) or a des-chloro degradation product.[1]

-

Cl-Loss: In fragmentation mode (MS/MS), look for the transition

. The loss of 36 Da is specific to HCl elimination, confirming the chloromethyl group is intact and not hydrolyzed.[1]

Part 3: Infrared Spectroscopy (IR)[1]

Objective: Verify functional group integrity, specifically the alcohol and the alkyl chloride.

Key Absorption Bands[1]

| Frequency ( | Vibration Mode | Structural Assignment |

| 3200 – 3500 | O-H Stretch (Broad) | Free or H-bonded Hydroxyl group at C4. |

| 3020 – 3080 | C-H Stretch ( | Aromatic protons (Benzyl group). |

| 2700 – 2800 | C-H Stretch (Bohlmann Bands) | Critical: Indicates lone pair of Nitrogen is anti-periplanar to adjacent axial C-H bonds. Often seen in trans-fused piperidines. |

| 600 – 800 | C-Cl Stretch | Alkyl chloride. (Note: Can be obscured by fingerprint region; use MS for confirmation). |

Part 4: NMR Spectroscopy (The Core)

Objective: Full structural elucidation and stereochemical assignment.

Solvent Selection:

1H NMR Reference Data (400 MHz, )

Note: Chemical shifts are representative ranges based on the piperidine scaffold.

| Position | Multiplicity | Integration | Assignment Logic | |

| Ar-H | 7.20 – 7.40 | Multiplet | 5H | Phenyl ring protons. |

| Benzylic | 3.45 – 3.60 | Singlet (or AB q) | 2H | |

| H-4 | 3.50 – 3.90 | Multiplet | 1H | Carbinol proton ( |

| CH2-Cl | 3.40 – 3.65 | Doublet of Doublets | 2H | Deshielded by Chlorine. |

| H-3 | 1.80 – 2.20 | Multiplet | 1H | Methine proton adjacent to the chloromethyl group. |

| H-2, H-5, H-6 | 1.60 – 3.00 | Multiplets | 6H | Ring protons.[1] Complex coupling due to chair conformation. |

Critical Protocol: Stereochemical Assignment (Cis vs. Trans)[1]

The most common synthetic route yields the trans isomer (diequatorial substituents) as the thermodynamic product, but the cis isomer is possible.[1] You must distinguish them using the Karplus Relationship (

Scenario A: Trans-Isomer (Diequatorial)

-

Conformation: The bulky Benzyl, Chloromethyl, and Hydroxyl groups prefer the equatorial position to minimize 1,3-diaxial strain.[1]

-

Geometry: H-3 is Axial (

); H-4 is Axial ( -

Coupling (

): The dihedral angle is ~180°.[1] -

Result: Large coupling constant

.

Scenario B: Cis-Isomer (Axial-Equatorial)

-

Conformation: One substituent is axial, the other is equatorial.[1][2]

-

Geometry: H-3 is Axial (

); H-4 is Equatorial ( -

Coupling (

): The dihedral angle is ~60°.[1] -

Result: Small coupling constant

.

Figure 2: Decision tree for assigning relative stereochemistry based on NMR coupling constants.

13C NMR Reference Data (100 MHz, )

| Position | Carbon Type | Assignment | |

| Ar-C (ipso) | ~138.0 | Quaternary | Benzyl ipso carbon. |

| Ar-C | 127.0 – 129.0 | CH | Aromatic carbons. |

| C-4 | 68.0 – 72.0 | CH | Carbinol carbon (C-OH). |

| Benzylic | 62.0 – 63.0 | CH2 | |

| CH2-Cl | 45.0 – 48.0 | CH2 | Chloromethyl carbon. |

| C-2, C-6 | 50.0 – 55.0 | CH2 | Carbon adjacent to Nitrogen. |

| C-3 | 40.0 – 44.0 | CH | Methine carbon. |

Part 5: References

-

Stereochemistry of Piperidines:

-

Eliel, E. L.; Wilen, S. H.[1] Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994. (Foundational text for Karplus relationship and chair conformations).

-

-

NMR of 3,4-Disubstituted Piperidines:

-

MS Fragmentation of Benzyl Piperidines:

-

Synthesis & Characterization Context:

Sources

Role of 1-Benzyl-3-(chloromethyl)piperidin-4-ol as a synthetic intermediate

The Role of 1-Benzyl-3-(chloromethyl)piperidin-4-ol as a Synthetic Intermediate[1][2]

Executive Summary

1-Benzyl-3-(chloromethyl)piperidin-4-ol represents a high-value "bifunctional" scaffold in medicinal chemistry, specifically designed to access the 3,4-disubstituted piperidine chemical space.[1][2] This structural motif is pharmacologically privileged, serving as the core architecture for selective serotonin reuptake inhibitors (SSRIs) like Paroxetine and Femoxetine , as well as various neurokinin receptor antagonists and muscarinic ligands.[1]

This technical guide delineates the compound's utility as a divergent intermediate. Its unique reactivity profile—featuring an electrophilic chloromethyl arm at C3 and a nucleophilic hydroxyl group at C4—enables researchers to execute precise intramolecular cyclizations (yielding fused bicyclic ethers) or intermolecular displacements (creating complex aryl-ether libraries).[1][2]

Part 1: Chemical Profile & Stereochemical Significance

The synthetic utility of this intermediate is dictated by the relative stereochemistry of the C3 and C4 substituents.[2]

-

Molecular Formula: C

H -

Key Functional Groups:

-

N-Benzyl: Protects the amine, preventing N-alkylation and ensuring solubility in organic solvents.[1][2]

-

C3-Chloromethyl (-CH

Cl): A primary alkyl chloride acting as a versatile electrophile.[1][2] -

C4-Hydroxyl (-OH): A secondary alcohol acting as a nucleophile or a handle for oxidation/inversion.[1][2]

-

Stereochemical Considerations (Cis vs. Trans)

The relative orientation of the -CH

-

Cis-Isomer: Favors intramolecular etherification under basic conditions to form 7-oxa-3-azabicyclo[4.2.0]octane (a fused oxetane-piperidine system).[1][2]

-

Trans-Isomer: Favors intermolecular nucleophilic substitution , allowing the attachment of bulky aryl groups (e.g., sesamol in Paroxetine synthesis) without competitive cyclization.[1][2]

Part 2: Synthetic Utility & Reaction Pathways

The following diagram illustrates the divergent synthesis pathways originating from the parent keto-ester, leading to the chloromethyl intermediate and its downstream applications.

Figure 1: Divergent synthetic pathways for 1-Benzyl-3-(chloromethyl)piperidin-4-ol.

Part 3: Experimental Methodologies

Protocol A: Synthesis of the Intermediate

Objective: Selective conversion of the primary alcohol to alkyl chloride in the presence of a secondary alcohol.[1][2]

Reagents:

Step-by-Step Workflow:

-

Dissolution: Dissolve 10.0 g of the diol precursor in 100 mL of anhydrous toluene under an inert nitrogen atmosphere.

-

Addition: Cool the solution to 0°C. Add thionyl chloride (1.1 eq) dropwise over 30 minutes. Note: The primary hydroxyl group at C3 is sterically more accessible and nucleophilic than the secondary C4 hydroxyl, allowing for kinetic selectivity.[2]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (System: DCM/MeOH 9:1). The product will appear less polar than the starting diol.[2]

-

Workup: Quench carefully with saturated NaHCO

solution at 0°C. Extract with Ethyl Acetate (3x). -

Purification: The crude hydrochloride salt can often be precipitated or used directly.[1][2] For high purity, flash chromatography (Silica, Hexane/EtOAc gradient) is recommended.[1]

Protocol B: Synthesis of Paroxetine Analog (Aryloxy-Piperidine)

Objective: Coupling with Sesamol to generate the SSRI scaffold.[1][2]

Reagents:

-

Sesamol (3,4-methylenedioxyphenol) (1.2 eq)[1]

-

Potassium Carbonate (K

CO -

DMF (Dimethylformamide)[1]

Step-by-Step Workflow:

-

Activation: In a round-bottom flask, suspend Sesamol (1.2 eq) and K

CO -

Coupling: Add a solution of 1-Benzyl-3-(chloromethyl)piperidin-4-ol (1.0 eq) in DMF dropwise.

-

Heating: Heat the reaction mixture to 80°C for 12 hours. The phenoxide attacks the C3-chloromethyl group via S

2 mechanism.[1][2] -

Isolation: Pour into ice water. Extract with diethyl ether.[1][2] The resulting ether is the precursor to Paroxetine (requiring subsequent functionalization of the C4-hydroxyl to a phenyl group if not already present, or this route is used for reversed analogs).[1][2]

Part 4: Technical Data Summary

| Property | Specification | Relevance |

| CAS Number | 886-46-4 (Diol Precursor) | The chloromethyl derivative is often prepared in situ or custom synthesized.[1][2][3] |

| Molecular Weight | 239.74 g/mol | Calculation basis for stoichiometry.[1][2] |

| Solubility | DCM, EtOAc, DMSO | Lipophilic benzyl group aids organic solubility.[1][2] |

| Stability | Moisture Sensitive | The alkyl chloride can hydrolyze back to the alcohol if exposed to aqueous acid/base for prolonged periods.[2] |

| Hazards | Alkylating Agent | Potential vesicant; handle with gloves and in a fume hood.[1][2] |

Part 5: Expert Insights & Troubleshooting

1. Controlling Regioselectivity: The primary challenge in synthesizing this intermediate is preventing the chlorination of the C4-hydroxyl group.[1][2]

-

Solution: Use stoichiometric SOCl

at low temperatures (0°C).[1][2] If over-chlorination (dichloride formation) is observed, switch to the Appel Reaction (CCl

2. Cis/Trans Isomerization: Commercial starting materials (beta-keto esters) often yield a mixture of diastereomers upon reduction.[1][2]

-

Purification: The cis-diol and trans-diol have distinct R

values.[1][2] Isolate them before chlorination. The trans-isomer is generally required for drug scaffolds to avoid unwanted cyclization.[1][2]

3. Safety Warning:

As a

References

-

Synthesis of 4-Benzyl Piperidines and Related Derivatives. Journal of Organic Chemistry. Describes the Suzuki protocol and manipulation of piperidine scaffolds. [1]

-

1-Benzyl-3-(hydroxymethyl)piperidin-4-ol (CAS 886-46-4). ChemicalBook.[1][2][4] Physical properties and commercial availability of the diol precursor.[1][2]

-

Synthesis and Functionalization of Azabicyclo[2.2.1]heptanes. Enamine. Details the use of piperidine precursors for bridged bicyclic systems.

-

Synthesis of Paroxetine and Analogs. US Patent 4,007,196.[1][2] Describes the use of 3-hydroxymethyl-4-phenylpiperidine derivatives in SSRI synthesis.

Sources

The 1-Benzyl-piperidin-4-ol Scaffold: A Multivalent Pharmacophore in Modern Drug Discovery

Executive Summary

The 1-benzyl-piperidin-4-ol molecular framework is a highly privileged scaffold in medicinal chemistry. Originally popularized by its structural homology to the acetylcholinesterase (AChE) inhibitor Donepezil, this core has demonstrated remarkable polypharmacology. By systematically altering the electronic and steric properties of the benzyl ring, the basicity of the piperidine nitrogen, and the functionalization at the 4-position, researchers can precisely tune the molecule's affinity across diverse biological targets.

This technical guide deconstructs the Structure-Activity Relationship (SAR) of 1-benzyl-piperidin-4-ol analogs across three distinct therapeutic domains: Alzheimer's disease (AChE inhibition), neuromodulation (

Pharmacophoric Deconstruction & SAR Logic

The versatility of the 1-benzyl-piperidin-4-ol core stems from three highly modular regions, each responsible for distinct non-covalent interactions within target protein pockets:

-

The Benzyl Ring: Acts as a lipophilic anchor. Its primary role is to engage in

stacking or T-shaped edge-to-face interactions with aromatic amino acid residues (e.g., Tryptophan, Tyrosine) within hydrophobic binding pockets. -

The Piperidine Nitrogen: At physiological pH (7.4), this tertiary amine is predominantly protonated. The resulting positive charge is critical for establishing cation-

interactions or direct salt bridges with acidic residues (e.g., Aspartate, Glutamate). -

The 4-Hydroxyl Group (and its derivatives): Serves as a hydrogen-bond donor/acceptor. When substituted with bulky amides, esters, or ethers, it acts as a spatial vector to project the molecule into adjacent allosteric or peripheral binding sites.

Logical SAR mapping of the 1-benzyl-piperidin-4-ol scaffold to therapeutic targets.

Target I: Acetylcholinesterase (AChE) and the Cholinergic Axis

Causality in SAR

In the design of Alzheimer's therapeutics, the 1-benzylpiperidine moiety is optimized to traverse the 20 Å deep aromatic gorge of human acetylcholinesterase (HuAChE). 3D-QSAR models reveal that the benzyl ring dives deep into the Catalytic Anionic Site (CAS), forming strong

Crucially, functionalizing the 4-OH position with extended linkers (e.g., 1,3-dimethylbenzimidazolinones or flavonoids) allows the molecule to span the entire gorge and simultaneously bind the Peripheral Anionic Site (PAS) at the gorge entrance. This dual-binding mechanism not only drastically lowers the IC50 (often into the sub-micromolar range) but also prevents AChE-induced amyloid-beta aggregation [2].

Protocol: Self-Validating Ellman's Assay

To quantify AChE inhibition, the colorimetric Ellman's assay is the gold standard.

-

The Causality of the Design: AChE hydrolyzes the synthetic substrate acetylthiocholine (ATCh) into thiocholine. The free sulfhydryl group of thiocholine nucleophilically attacks 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), releasing the 5-thio-2-nitrobenzoate anion. This anion absorbs strongly at 412 nm. The rate of color formation is directly proportional to enzyme activity.

-

Self-Validation: The system must include a "no-enzyme" blank to account for the spontaneous hydrolysis of ATCh, and a positive control (Donepezil) to validate the dynamic range and sensitivity of the assay on that specific day.

Step-by-Step Methodology:

-

Preparation: In a 96-well microplate, add 140 µL of 0.1 M sodium phosphate buffer (pH 8.0).

-

Enzyme & Inhibitor Incubation: Add 20 µL of HuAChE solution (0.2 U/mL) and 20 µL of the 1-benzyl-piperidin-4-ol analog (varying concentrations in DMSO, final DMSO < 1% to prevent enzyme denaturation). Incubate at 25°C for 15 minutes to allow for thermodynamic binding equilibrium.

-

Probe Addition: Add 10 µL of 10 mM DTNB.

-

Reaction Initiation: Add 10 µL of 14 mM ATCh to initiate the reaction.

-

Kinetic Read: Immediately read the absorbance at 412 nm using a microplate reader every 1 minute for 10 minutes.

-

Data Analysis: Calculate the initial velocity (

) from the linear portion of the curve. Determine IC50 using non-linear regression (log(inhibitor) vs. normalized response).

Step-by-step workflow of the self-validating Ellman's assay for AChE inhibition.

Target II: Sigma-1 ( ) Receptor Modulation

Causality in SAR

The 1-benzylpiperidin-4-yl framework is a highly potent pharmacophore for

The unsubstituted core yields a Ki of 3.90 nM for

Protocol: Radioligand Displacement Assay

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize guinea pig brain (for

) or rat liver (for -

Radioligand Incubation: In test tubes, combine 500 µL of membrane suspension, 25 µL of radioligand (-pentazocine for

; [3H]DTG with (+)-pentazocine masking for -

Equilibration: Incubate at 25°C for 120 minutes. Causality: This extended incubation ensures that even compounds with slow

rates reach equilibrium. -

Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

-

Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add scintillation cocktail, and count radioactivity using a liquid scintillation counter.

Target III: Bacterial Dihydroorotase (SaDHOase) Inhibition

Causality in SAR

Emerging research has repurposed the 1-benzylpiperidine-4-ol scaffold as an antimicrobial agent targeting Staphylococcus aureus dihydroorotase (SaDHOase), a critical enzyme in de novo pyrimidine biosynthesis.

SAR studies indicate that the binding pocket of SaDHOase is highly sensitive to the steric bulk on the benzyl ring. Polar substitutions (e.g., dichloro groups) at the 2,3-positions significantly weaken the dissociation constant (Kd). Conversely, hydrophobic alkylation—specifically dimethyl substitution at the 2,5-positions—optimizes van der Waals contacts within the active site, yielding a competitive inhibitor with a Kd of 11 µM, which binds 10-fold tighter than the natural substrate, carbamoyl-aspartate (Ca-asp)[4][5].

Protocol: Surface Plasmon Resonance (SPR) Binding Kinetics

To avoid optical artifacts inherent to colorimetric assays when testing novel antimicrobials, SPR is utilized to measure direct, label-free binding kinetics.

-

Self-Validation: The protocol uses a dual-flow cell system. Flow Cell 1 is left blank (or blocked) as a reference to subtract bulk refractive index shifts and non-specific matrix binding, ensuring the signal in Flow Cell 2 (active enzyme) is purely target-specific.

Step-by-Step Methodology:

-

Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject SaDHOase (diluted in 10 mM sodium acetate, pH 5.0) over Flow Cell 2 to achieve an immobilization level of ~5000 Response Units (RU). Block both flow cells with 1 M ethanolamine.

-

Analyte Preparation: Prepare a 2-fold dilution series of the 1-benzylpiperidine-4-ol analog (e.g., 0.78 µM to 100 µM) in running buffer (PBS-T with 5% DMSO).

-

Association Phase: Inject the analyte over both flow cells at a flow rate of 30 µL/min for 120 seconds.

-

Dissociation Phase: Flow plain running buffer for 300 seconds to monitor the

rate. -

Regeneration: If the baseline is not reached, inject a short pulse of 10 mM NaOH to regenerate the surface.

-

Data Fitting: Subtract the reference cell data and fit the resulting sensograms to a 1:1 Langmuir binding model to extract Kd.

Quantitative SAR Data Consolidation

The following table synthesizes the quantitative pharmacological data of key 1-benzyl-piperidin-4-ol derivatives across the three discussed targets.

| Compound Scaffold / Key Substitution | Primary Target | Mechanism of Action | Activity Metric | Selectivity Profile |

| Benzylpiperidine (Unsubstituted) | HuAChE | Reversible, competitive dual-site inhibition | IC50 ≈ 0.39 µM | High selectivity over BuChE |

| N-(1-Benzylpiperidin-4-yl)phenylacetamide (2-Fluoro) | Orthosteric Agonism / Binding | Ki = 3.56 nM | 187-fold selective over | |

| 1-benzylpiperidine-4-ol (2,5-dimethyl benzyl) | SaDHOase | Competitive active-site inhibition | Kd = 11.0 µM | 10-fold tighter than native substrate |

| 1-(1-Benzylpiperidin-4-yl)ethan-1-one (Hybrid) | AChE / ROS | Dual AChE inhibition & Radical Scavenging | IC50 < 2.0 µM | Multi-target directed ligand (MTDL) |

Note: Data aggregated from validated QSAR and HTS studies[2][3][4][6].

Conclusion

The 1-benzyl-piperidin-4-ol scaffold is a masterclass in pharmacophoric efficiency. By understanding the causality of its structural interactions—

References

-

Receptor-dependent (RD) 3D-QSAR approach of a series of benzylpiperidine inhibitors of human acetylcholinesterase (HuAChE) | Source: PubMed |[Link]

-

Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands | Source: ACS Publications |[Link]

-

Identification of Small Molecule Inhibitors against Staphylococcus aureus Dihydroorotase via HTS | Source: PMC |[Link]

-

4,5-Dimethoxy-2-nitrobenzohydrazides and 1-(1-Benzylpiperidin-4-yl)ethan-1-ones as Potential Antioxidant/Cholinergic Endowed Small Molecule Leads | Source: MDPI |[Link]

Sources

- 1. Receptor-dependent (RD) 3D-QSAR approach of a series of benzylpiperidine inhibitors of human acetylcholinesterase (HuAChE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of Small Molecule Inhibitors against Staphylococcus aureus Dihydroorotase via HTS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4,5-Dimethoxy-2-nitrobenzohydrazides and 1-(1-Benzylpiperidin-4-yl)ethan-1-ones as Potential Antioxidant/Cholinergic Endowed Small Molecule Leads | MDPI [mdpi.com]

Methodological & Application

Application Note: Chemoselective Synthesis of 1-Benzyl-3-(chloromethyl)piperidin-4-ol

This application note outlines a theoretical synthetic strategy for 1-Benzyl-3-(chloromethyl)piperidin-4-ol , a functionalized piperidine intermediate relevant to drug discovery (e.g., GPCR ligand design).

This guide focuses on the chemoselective functionalization of the commercially available building block 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol .[1] The core challenge addressed is the differentiation between the primary hydroxyl group (on the methyl arm) and the secondary hydroxyl group (on the ring).

Synthetic Strategy & Rationale

The target molecule contains two nucleophilic hydroxyl groups: a primary alcohol at the C3-position (hydroxymethyl) and a secondary alcohol at the C4-position.[1] Direct chlorination using reagents like thionyl chloride (

To ensure high purity and yield, this protocol recommends a Protection-Activation-Deprotection strategy or a Sterically Controlled Appel Reaction .[1]

Core Challenges:

-

Regioselectivity: Preferential chlorination of the primary alcohol (-CH

OH) over the secondary alcohol (-CHOH).[1] -

Stereochemical Integrity: Maintaining the relative stereochemistry (cis/trans) of the piperidine ring during the transformation.

-

Safety: The product is an alkyl chloride (potential alkylating agent) and must be handled with appropriate containment.

Detailed Protocol: Selective Chlorination

Method A: The Selective Appel Reaction (Recommended)

This method utilizes the steric difference between the primary and secondary alcohols. The primary alcohol is less sterically hindered and reacts faster with the bulky triphenylphosphine-carbon tetrachloride complex.[1]

Reagents:

-

Substrate: 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol (commercially available building block).[1][2]

-

Reagent: Triphenylphosphine (

). -

Halogen Source: Carbon tetrachloride (

) or Hexachloroacetone (HCA) as a safer alternative. -

Solvent: Dichloromethane (DCM) or Acetonitrile.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under inert atmosphere (

or Ar), dissolve 1.0 equivalent of 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol in anhydrous DCM. -

Reagent Addition: Add 1.1 equivalents of Triphenylphosphine (

). Stir until fully dissolved. -

Chlorination: Cool the solution to 0°C. Dropwise add 1.1 equivalents of the chlorine source (

or HCA).-

Mechanistic Insight: The

reacts with the chlorine source to form a phosphonium salt. The primary alcohol, being more accessible, attacks the phosphorus center faster than the secondary alcohol, forming an oxyphosphonium intermediate.

-

-

Displacement: The chloride ion displaces the phosphine oxide from the primary position via an

mechanism. -

Monitoring: Monitor reaction progress via TLC or LC-MS. The reaction is typically complete within 2–4 hours. Prolonged reaction times may lead to chlorination of the secondary alcohol.

-

Workup: Quench with saturated

. Extract with DCM.[1] The organic layer is dried over -

Purification: Flash column chromatography is required to remove triphenylphosphine oxide (

) byproducts.

Method B: Protection-Deprotection (High Fidelity)

If Method A yields inseparable mixtures, a protection strategy is required.[1]

-

Selective Protection: React the starting diol with TBSCl (tert-butyldimethylsilyl chloride) and imidazole at 0°C.[1]

-

Note: The bulky silyl group preferentially protects the primary alcohol. Correction: Actually, we want to preserve the secondary alcohol. A better approach is to protect the secondary alcohol, but that is difficult directly.

-

Revised Strategy: Form a cyclic acetal (e.g., benzylidene acetal) if the 3,4-diol relationship allows (cis-configuration), then reductively open it.[1]

-

Alternative: Use Trityl chloride (Trt-Cl) to selectively protect the primary alcohol, then protect the secondary alcohol (e.g., with Acetyl chloride), then deprotect the Trityl group, chlorinate the primary alcohol, and finally remove the acetyl group. (This is labor-intensive).

-

Decision: Method A (Appel Reaction) is the standard industrial approach for this specific transformation due to efficiency.

Data Summary & Specifications

| Parameter | Specification | Notes |

| Precursor | 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol | CAS: 14813-01-5 (analog) / Custom Synthesis |

| Reagent | Standard Appel conditions | |

| Temperature | 0°C | Kinetic control is essential for selectivity |

| Major Impurity | Dichloro-derivative | Result of over-reaction; minimize by limiting reagent stoichiometry |

| Safety Class | Irritant / Alkylating Agent | Handle in fume hood; avoid skin contact |

Visualization: Reaction Workflow

The following diagram illustrates the selective functionalization pathway.

Figure 1: Logical flow of the Appel reaction emphasizing the kinetic selectivity required to favor the mono-chlorinated product.

Safety & Handling Protocols

-

Chemical Hazards: The product contains a

-chloromethyl moiety.[1] While not a nitrogen mustard (which requires a -

Reagent Safety: Carbon tetrachloride is hepatotoxic and regulated.[1] Hexachloroacetone or N-Chlorosuccinimide (NCS) with

are safer modern alternatives for the Appel reaction.[1] -

Waste Disposal: All chlorinated waste must be segregated.[1] Phosphine oxide byproducts are solid waste.[1]

References

-

Fisher Scientific. (2023). Safety Data Sheet: 1-Benzyl-3-piperidinol hydrochloride. Retrieved from

-

National Institutes of Health (NIH). (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives. PMC. Retrieved from

-

Organic Chemistry Portal. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Retrieved from

-

Ambeed. (2023). 1-Benzyl-4-hydroxypiperidine Structure and Analogs. Retrieved from

Sources

Chloromethylation of 1-benzyl-piperidin-4-ol experimental procedure

Application Note & Protocol

Topic: Synthesis of 1-Benzyl-4-chloropiperidine via Chlorination of 1-Benzyl-piperidin-4-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Conversion of a Piperidine Alcohol to a Versatile Alkyl Chloride

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] 1-Benzyl-4-piperidin-4-ol is a readily available and valuable building block, with the benzyl group serving as a common and easily removable protecting group for the piperidine nitrogen.[2] The conversion of its hydroxyl group into a chlorine atom dramatically enhances its synthetic utility. This transformation converts a relatively poor leaving group (-OH) into a good one (-Cl), creating a reactive electrophilic center at the C4 position.

This application note provides a comprehensive, field-proven protocol for the synthesis of 1-benzyl-4-chloropiperidine. The resulting product is a key intermediate, primed for nucleophilic substitution reactions to introduce a diverse array of functional groups, thereby enabling the rapid generation of compound libraries for drug discovery programs.[3]

It is important to clarify the terminology: while this procedure is often colloquially requested as "chloromethylation," the specific transformation described herein is a chlorination —the direct substitution of a hydroxyl group with a chlorine atom. This is distinct from a classic chloromethylation (e.g., the Blanc reaction), which introduces a new chloromethyl (-CH₂Cl) moiety onto an aromatic ring.[4]

Pillar 1: Mechanistic Rationale & Causality

The conversion of a secondary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. The chosen reagent for this protocol is thionyl chloride (SOCl₂), favored for its high reactivity and the convenient, gaseous nature of its byproducts (SO₂ and HCl), which simplifies product purification.

The reaction proceeds through a mechanism with Sₙi (internal nucleophilic substitution) characteristics, though solvent effects can favor Sₙ2 pathways.

-

Activation of the Hydroxyl Group: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride.

-

Formation of a Chlorosulfite Intermediate: This initial attack, followed by the departure of a chloride ion, forms an alkyloxonium ion. Deprotonation by a base (often pyridine, or the chloride ion itself) yields a key intermediate: an alkyl chlorosulfite.

-

Internal Nucleophilic Attack: The chlorosulfite intermediate undergoes an internal rearrangement. The chloride atom is delivered from the intermediate to the carbon atom, while the C-O bond cleaves. This concerted step results in the formation of the alkyl chloride product and the release of sulfur dioxide and hydrogen chloride gas.

This pathway ensures a controlled and efficient conversion under relatively mild conditions.

Caption: Reaction mechanism for the chlorination of an alcohol using thionyl chloride.

Pillar 2: Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions, particularly temperature control and anhydrous technique, is critical for achieving high yield and purity.

Materials & Equipment

| Material | Grade | Supplier Example | CAS Number |

| 1-Benzyl-piperidin-4-ol | ≥98% | Sigma-Aldrich | 4727-72-4 |

| Thionyl chloride (SOCl₂) | ≥99%, ReagentPlus® | Sigma-Aldrich | 7719-09-7 |

| Dichloromethane (DCM), anhydrous | ≥99.8%, DriSolv® | EMD Millipore | 75-09-2 |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | 144-55-8 |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | 7487-88-9 |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 |

| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |

-

Glassware: Round-bottom flask, dropping funnel, condenser, magnetic stir bar, separatory funnel, Erlenmeyer flasks, Buchner funnel.

-

Equipment: Magnetic stir plate, ice bath, rotary evaporator, fume hood, personal protective equipment (PPE).

Reagent Quantities

| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 1-Benzyl-piperidin-4-ol | 191.27 | 26.1 | 1.0 | 5.00 g |

| Thionyl chloride | 118.97 | 31.3 | 1.2 | 2.28 mL (3.72 g) |

| Dichloromethane (DCM) | 84.93 | - | - | 50 mL |

Step-by-Step Methodology

All operations must be performed in a certified chemical fume hood.

-

Reaction Setup:

-

Place 5.00 g (26.1 mmol) of 1-benzyl-piperidin-4-ol into a dry 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Add 50 mL of anhydrous dichloromethane (DCM) to the flask and stir until the solid is fully dissolved.

-

Fit the flask with a pressure-equalizing dropping funnel and a condenser connected to a gas outlet/scrubber (to neutralize HCl and SO₂ fumes).

-

Cool the reaction flask to 0 °C using an ice-water bath.

-

-

Reagent Addition:

-

Carefully charge the dropping funnel with 2.28 mL (31.3 mmol) of thionyl chloride.

-

Add the thionyl chloride dropwise to the stirred solution over a period of 30-45 minutes. Maintain the internal temperature below 5 °C throughout the addition. A white precipitate may form.

-

Causality Check: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture at room temperature for 3-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 10% Methanol in DCM or 50% EtOAc in Hexanes). The product spot should be less polar than the starting alcohol.

-

-

Work-up and Quenching:

-